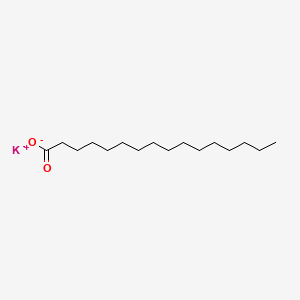
Potassium 2,4,5-Trichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,4,5-Trichlorobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl3KO3S . It is also known as 2,4,5-Trichlorobenzenesulfonic Acid Potassium Salt .
Molecular Structure Analysis
The molecular weight of this compound is 299.59 g/mol . The InChI string representation of its structure isInChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 . Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It appears as a white to light yellow powder or crystal .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Potassium 2,4,5-Trichlorobenzenesulfonate has implications in agriculture, particularly in improving crop yield and managing soil health. For instance, a study demonstrated that polymer-coated potassium chloride, a compound related to this compound, significantly increased cotton yields and fiber quality. This was attributed to the improved potassium use efficiencies and delayed leaf senescence, thus enhancing the overall economic benefits in cotton production (Yang et al., 2017).
Energy and Battery Technology
In the field of energy and battery technology, this compound has been utilized for improving the efficiency and stability of devices like solar cells and batteries. Research shows that chlorobenzenesulfonic potassium salts, including this compound, act as efficient multifunctional agents. They help in modifying interfaces in perovskite solar cells, leading to higher power conversion efficiency and enhanced stability (Dong et al., 2022).
Chemical and Material Science
In chemical and material science, the compound is used in various synthesis processes and as a part of the structural components in materials. A study on the structure of potassium 4-chlorobenzenesulfonate, a similar compound, provided insights into the molecular arrangement and interactions, crucial for developing new materials and chemical processes (Gowda et al., 2007).
Environmental Science
In environmental science, this compound plays a role in studies related to pollution control and environmental remediation. For instance, research on the dechlorination of hexachlorobenzene by potassium-sodium alloy highlighted the potential of using potassium-based compounds for environmental detoxification (Miyoshi et al., 2004).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,4,5-Trichlorobenzenesulfonate involves the reaction of 2,4,5-Trichlorobenzenesulfonyl chloride with potassium hydroxide.", "Starting Materials": [ "2,4,5-Trichlorobenzenesulfonyl chloride", "Potassium hydroxide" ], "Reaction": [ "Add 2,4,5-Trichlorobenzenesulfonyl chloride to a reaction flask", "Add a solution of potassium hydroxide to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product under vacuum" ] } | |
CAS-Nummer |
62625-17-6 |
Molekularformel |
C6H3Cl3KO3S |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
potassium;2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C6H3Cl3O3S.K/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12); |
InChI-Schlüssel |
CFAQAXTYLHAIFG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[K] |
| 62625-17-6 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















